Mepirapim (hydrochloride)
Description
Contextual Significance of Synthetic Cannabinoid Analogs in Contemporary Research
Synthetic cannabinoid analogs represent a large and ever-evolving class of new psychoactive substances (NPS). colostate.edunih.gov Their significance in contemporary research is multifaceted. Primarily, they are studied to understand their mechanisms of action, potential therapeutic applications, and to develop methods for their detection in forensic and clinical settings. The continuous emergence of new analogs, often created to circumvent existing legal regulations, presents a constant challenge for law enforcement and public health officials. colostate.edu
From a pharmacological perspective, these compounds are valuable tools for probing the endocannabinoid system, a complex network of receptors and signaling molecules involved in regulating various physiological processes. By studying how different synthetic cannabinoids interact with cannabinoid receptors (CB1 and CB2), researchers can gain deeper insights into the roles of these receptors in health and disease. colostate.eduglpbio.com This knowledge can, in turn, inform the development of novel therapeutic agents for a range of conditions.
Historical Overview of Mepirapim (hydrochloride) Identification and Initial Research
Mepirapim was first identified in Japan in 2013 in illegal herbal mixtures. nih.govcaymanchem.com It is an indole-based synthetic cannabinoid. wikipedia.org Structurally, it is an analog of JWH-018, a well-known potent synthetic cannabinoid. glpbio.comcaymanchem.com The key difference between Mepirapim and JWH-018 is the substitution of the naphthyl group in JWH-018 with a 4-methylpiperazine group in Mepirapim. caymanchem.comwikipedia.org
Initial research focused on its identification and characterization in seized materials. caymanchem.com Subsequent studies began to explore its pharmacological properties, with early investigations noting its presence in postmortem samples, indicating its potential for harm. ncats.io
Conceptual Framework and Research Gaps Pertaining to Mepirapim (hydrochloride)
The conceptual framework for Mepirapim research has evolved. Initially categorized as a typical synthetic cannabinoid receptor agonist (SCRA), further studies have revealed a more complex pharmacological profile. frontiersin.orgfrontiersin.org While it was initially believed to exert its effects primarily through CB1 receptor activation, recent findings suggest it has only minimal activity at this receptor. wikipedia.orgfrontiersin.orgfrontiersin.org Instead, Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3). colostate.edufrontiersin.orgfrontiersin.org
This discovery has opened up new avenues of research but has also highlighted significant research gaps :
Divergent Effects on Seizures: While T-type calcium channel inhibitors are being investigated for epilepsy treatment, Mepirapim analogs have shown conflicting effects in different rodent models of seizures, indicating a need for further investigation into their specific mechanisms. frontiersin.orgfrontiersin.org
In Vivo Metabolism and Metabolite Activity: There is a possibility that Mepirapim analogs could be converted into CB1 receptor agonist active metabolites within the body. frontiersin.orgfrontiersin.org Understanding the in vivo metabolism of Mepirapim is crucial to fully comprehend its pharmacological and toxicological profile.
Comprehensive Pharmacological Profiling: The full spectrum of Mepirapim's activity at other receptors and ion channels remains to be elucidated. frontiersin.orgfrontiersin.org
Long-Term Effects: The long-term consequences of Mepirapim exposure are largely unknown.
Scope and Objectives of Academic Inquiry into Mepirapim (hydrochloride)
Current academic inquiry into Mepirapim (hydrochloride) is driven by several key objectives:
Elucidating the Mechanism of Action: A primary goal is to fully understand how Mepirapim and its analogs exert their effects at a molecular level, particularly their interactions with T-type calcium channels and any potential off-target effects. colostate.edufrontiersin.orgfrontiersin.org
Investigating Therapeutic Potential: The discovery of its T-type calcium channel inhibitory activity has spurred research into the potential therapeutic applications of the Mepirapim scaffold for conditions like epilepsy and pain. colostate.edufrontiersin.orgfrontiersin.org
Assessing Addictive Potential: Studies are being conducted to determine the addictive liability of Mepirapim, which is crucial for informing public health policies and regulatory decisions. nih.govmdpi.com Research has already indicated that Mepirapim can induce addiction-related behaviors in rodents. nih.govresearchgate.netresearchgate.net
Developing Analytical Methods: Ongoing efforts are focused on developing and refining analytical methods for the sensitive and specific detection of Mepirapim and its metabolites in biological samples for forensic and clinical toxicology. caymanchem.com
Detailed Research Findings
Recent studies have provided valuable data on the pharmacological effects of Mepirapim. For instance, research has shown that Mepirapim can induce cannabinoid tetrad symptoms in mice, such as hypomotility and hypothermia, suggesting some level of CB1 receptor-mediated activity, even if minimal. nih.govmdpi.com Furthermore, investigations into its addictive properties have demonstrated that Mepirapim supports intravenous self-administration and induces conditioned place preference in rodents, indicating a reinforcing and rewarding effect. nih.govresearchgate.net
Table 1: Effects of Mepirapim in Rodent Models
| Behavioral Test | Finding | Implication | Source |
|---|---|---|---|
| Intravenous Self-Administration | Supported maintenance of IVSA | Potent reinforcing effect | nih.gov |
| Conditioned Place Preference | Induced CPP at lower doses | Rewarding effects | nih.gov |
| Open Field Test | Induced hypomotility | Cannabinoid-like effects | nih.govmdpi.com |
From a neurochemical standpoint, Mepirapim has been found to cause a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain's reward circuitry, a mechanism implicated in addiction. nih.govresearchgate.netresearchgate.net
Table 2: Neurochemical Changes Induced by Mepirapim
| Neurotransmitter System | Observed Change | Brain Region | Potential Consequence | Source |
|---|---|---|---|---|
| GABAergic Signaling | Decrease | Reward Circuit | Increased Dopaminergic Signaling | nih.govresearchgate.netresearchgate.net |
Properties
Molecular Formula |
C19H27N3O · HCl |
|---|---|
Molecular Weight |
349.9 |
InChI |
InChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H |
InChI Key |
PAIPEAYSOQABHT-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl |
Synonyms |
JWH 018-4(methylpiperazine) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Mepirapim Hydrochloride
Established Synthetic Routes for Mepirapim (hydrochloride) Synthesis
The synthesis of Mepirapim (hydrochloride) is a multi-step process that begins with readily available precursors and involves several key chemical transformations. The established synthetic route is designed to build the molecule in a stepwise fashion, ensuring control over the final structure.
Precursor Chemistry and Reaction Pathways
The synthesis of Mepirapim typically commences with an indole (B1671886) core, which is first N-alkylated. This is a common strategy in the synthesis of many synthetic cannabinoids researchgate.net. The indole nitrogen is deprotonated with a suitable base, such as sodium hydride (NaH), and then reacted with an alkyl halide, for instance, 1-bromopentane, to introduce the pentyl chain.
Following N-alkylation, the next crucial step is the introduction of a carbonyl group at the C3 position of the indole ring. This can be achieved through various methods, including Friedel-Crafts acylation. In a common pathway, the N-alkylated indole is treated with trifluoroacetic anhydride, which leads to the formation of a trifluoroacetyl intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid.
The resulting indole-3-carboxylic acid is then coupled with a protected piperazine (B1678402) derivative, typically N-Boc-piperazine. This amide bond formation is a critical step and is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) nih.govnih.gov.
The penultimate step involves the deprotection of the Boc group from the piperazine nitrogen. This is typically achieved under acidic conditions, for example, using hydrogen chloride in dioxane, to yield the piperazine salt.
Finally, the secondary amine of the piperazine ring is methylated. This is commonly accomplished through reductive amination, where the piperazine derivative is reacted with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction selectively introduces a methyl group onto the nitrogen, yielding the free base of Mepirapim nih.gov. The final step is the conversion of the Mepirapim free base to its hydrochloride salt by treatment with hydrochloric acid.
A summary of the key reaction steps is presented in the table below.
| Step | Reaction Type | Reactants | Reagents | Product |
| 1 | N-Alkylation | Indole, 1-Bromopentane | Sodium Hydride (NaH) | 1-Pentyl-1H-indole |
| 2 | Acylation & Hydrolysis | 1-Pentyl-1H-indole | Trifluoroacetic anhydride, Potassium hydroxide (KOH) | 1-Pentyl-1H-indole-3-carboxylic acid |
| 3 | Amide Coupling | 1-Pentyl-1H-indole-3-carboxylic acid, N-Boc-piperazine | EDC, HOBt | Boc-protected Mepirapim precursor |
| 4 | Deprotection | Boc-protected precursor | Hydrogen chloride in dioxane | (1-Pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone |
| 5 | Reductive Amination | Piperazine precursor, Formaldehyde | Sodium triacetoxyborohydride | Mepirapim (free base) |
| 6 | Salt Formation | Mepirapim (free base) | Hydrochloric acid (HCl) | Mepirapim (hydrochloride) |
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Optimizing the yield and purity of Mepirapim (hydrochloride) in a laboratory setting involves a careful consideration of various reaction parameters at each synthetic step. While specific optimization studies for Mepirapim are not extensively published, general principles for similar reactions, such as those involving indole-3-carboxamides, can be applied nih.govmdpi.com.
N-Alkylation: The choice of base and solvent is crucial for efficient N-alkylation of the indole. Strong bases like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the indole nitrogen, which can drive the reaction to completion and improve yields. Reaction temperature and time are also important parameters to control to minimize side reactions rsc.org.
Reductive Amination: For the final methylation step, the choice of reducing agent is important. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, which helps in avoiding the reduction of other functional groups in the molecule and thus improves purity iau.ir. The stoichiometry of the aldehyde and the reducing agent needs to be carefully controlled to prevent over-alkylation or other side reactions.
Purification: Purification at each step is essential for obtaining a final product of high purity. Flash chromatography is a common technique used to purify the intermediates and the final free base of Mepirapim nih.gov. The choice of the solvent system for chromatography is critical for achieving good separation of the desired product from impurities. Recrystallization is often employed for the final purification of the hydrochloride salt, which not only improves purity but can also provide a crystalline solid that is easier to handle and characterize nih.govnih.gov. The selection of an appropriate solvent or solvent mixture for recrystallization is key to obtaining high-purity crystals with good yield.
Design and Synthesis of Mepirapim (hydrochloride) Analogs and Derivatives
The design and synthesis of analogs and derivatives of Mepirapim are driven by the need to understand its structure-activity relationships (SAR) and to explore novel chemical space for potential therapeutic applications nih.govcsic.esnih.gov.
Homologous Series and Substituent Modifications
A common strategy in medicinal chemistry is the synthesis of a homologous series of compounds to investigate the effect of alkyl chain length on biological activity. In the case of Mepirapim, analogs with varying alkyl substituents on the piperazine nitrogen have been synthesized. For instance, in addition to the methyl group in Mepirapim, analogs with ethyl, propyl, and even benzyl groups have been prepared using the same reductive amination methodology but with different aldehydes (acetaldehyde, propanal, and benzaldehyde, respectively) nih.gov.
Furthermore, modifications can be made to the pentyl chain at the N1 position of the indole ring. For example, a fluorinated analog, 5F-BEPIRAPIM, has been synthesized where the pentyl group is replaced by a 5-fluoropentyl group nih.gov. This type of modification can influence the metabolic stability and pharmacokinetic properties of the compound.
The following table summarizes some of the synthesized analogs of Mepirapim with modifications at the piperazine nitrogen.
| Analog Name | R-group on Piperazine Nitrogen | Aldehyde used in Synthesis |
| Mepirapim | Methyl | Formaldehyde |
| Ethyl-Mepirapim analog | Ethyl | Acetaldehyde |
| Propyl-Mepirapim analog | Propyl | Propanal |
| Benzyl-Mepirapim analog | Benzyl | Benzaldehyde |
Structural Diversification Strategies for Novel Mepirapim (hydrochloride) Scaffolds
Beyond simple substituent modifications, more significant structural changes can be made to the Mepirapim scaffold to explore new chemical space and potentially discover compounds with novel pharmacological profiles. These strategies often involve altering the core heterocyclic rings.
Scaffold Hopping: This strategy involves replacing the central molecular framework (scaffold) with a different one while retaining similar biological activity. For Mepirapim, the indole or piperazine ring could be replaced by other heterocyclic systems. For instance, the indole core could be replaced with an indazole, benzimidazole, or carbazole scaffold, which are also common cores in synthetic cannabinoids mdpi.comnih.gov. Similarly, the piperazine ring could be replaced by other cyclic diamines or related heterocycles to explore different spatial arrangements and hydrogen bonding capabilities. Such "scaffold hopping" can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles researchgate.netnih.govmdpi.comunipa.it.
Bioisosteric Replacement: This approach involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially altering other properties like metabolism or toxicity reddit.comacs.org. In the context of Mepirapim, bioisosteric replacements could be applied to various parts of the molecule. For example, the carbonyl linker between the indole and piperazine rings could be replaced with other groups like a sulfonyl or a methylene bridge to investigate the importance of the carbonyl group for activity.
Ring Distortion and Conformational Restriction: The flexibility of the Mepirapim molecule can be constrained by introducing additional rings or rigid linkers. For example, creating tricyclic indole-3-carboxamide analogs can lead to conformationally restricted molecules, which can provide insights into the bioactive conformation and may lead to increased potency and selectivity nih.gov.
Green Chemistry Principles in Mepirapim (hydrochloride) Synthesis Research
While specific studies on the green synthesis of Mepirapim are scarce, the principles of green chemistry can be applied to its known synthetic route to make it more environmentally sustainable ijnrd.org. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netrsc.orgeurekaselect.comresearchgate.net.
Atom Economy: The synthesis of Mepirapim involves several steps, and optimizing the atom economy of each step is a key green chemistry principle. Reactions like amide coupling, when using stoichiometric coupling agents, can have low atom economy. The development of catalytic amide bond formation methods would be a greener alternative growingscience.comresearchgate.net.
Use of Safer Solvents and Reagents: The synthesis of Mepirapim often employs hazardous solvents like DMF and chlorinated solvents like dichloromethane (DCM). Replacing these with greener alternatives such as ethanol, water, or ionic liquids would significantly reduce the environmental impact of the synthesis rsc.orgresearchgate.net. For instance, recent advancements in indole synthesis have explored the use of water as a solvent and acidic ionic liquids as recyclable catalysts rsc.org. Similarly, in the reductive amination step, exploring the use of greener reducing agents like polymethylhydrosiloxane (PMHS) in place of borohydride reagents could be beneficial.
Energy Efficiency: Many of the reaction steps in the synthesis of Mepirapim are conducted at room temperature or with moderate heating. Further optimization to run all steps at ambient temperature would improve the energy efficiency of the process. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption in the synthesis of indole derivatives eurekaselect.comresearchgate.net.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. The development of more efficient and recyclable catalysts for the N-alkylation, amide coupling, and reductive amination steps would enhance the greenness of the Mepirapim synthesis. For example, copper-catalyzed N-alkylation of indoles has been reported as an efficient method rsc.org.
By systematically applying these green chemistry principles, the synthesis of Mepirapim (hydrochloride) and its analogs can be made more sustainable, aligning with the broader goals of modern chemical research and manufacturing.
Molecular and Cellular Mechanisms of Action of Mepirapim Hydrochloride
Identification and Characterization of Primary Molecular Targets
Cannabinoid Receptor (CB1R and CB2R) Interactions and Agonism Profiles
Mepirapim and its analogues have been evaluated for their interaction with cannabinoid receptors CB1 and CB2. nih.govotago.ac.nz While it shares structural similarities with SCRAs, its activity at these receptors is characterized by low affinity and potency. acs.orgresearchgate.net Studies confirm that Mepirapim acts pharmacologically through the cannabinoid receptor one (CB1R), leading to certain addiction-related behaviors through neurochemical changes in the brain's reward circuit. nih.govresearchgate.net However, in vivo studies suggest minimal central CB1 receptor activity, as only high doses of Mepirapim elicited a mild hypothermic response in mice. nih.govacs.org
Pharmacological evaluations have determined that Mepirapim and its related compounds exhibit micromolar affinities for both CB1 and CB2 receptors. nih.govotago.ac.nzmq.edu.au In a study evaluating a series of Mepirapim analogues, the binding affinity (Ki) for CB1 receptors ranged from approximately 1.5 to over 10 µM, and for CB2 receptors, it ranged from approximately 0.4 µM to over 10 µM. This indicates a generally low binding affinity for cannabinoid receptors compared to many classical and synthetic cannabinoids. colostate.edu Fluorination of the pentyl chain, a common modification in synthetic cannabinoids, did not significantly impact CB1 binding affinity. colostate.edu
Table 1: Cannabinoid Receptor Binding Affinities of Mepirapim and Analogues
| Compound | CB1 Ki (μM) | CB2 Ki (μM) |
|---|---|---|
| Mepirapim | >10 | 4.47 |
| 5F-BEPIRAPIM | 1.55 | 0.41 |
| Analogue 9 | >10 | >10 |
| Analogue 16 | 1.48 | 0.44 |
Data sourced from in vitro binding assays. colostate.edu
The functional activity of Mepirapim and its analogues at cannabinoid receptors has been assessed using membrane potential assays. nih.govotago.ac.nz These studies revealed that several compounds in this class function as low-potency agonists at both CB1 and CB2 receptors. acs.orgcolostate.edu In functional assays, the activation of CB1 receptors by these compounds ranged from 0% to 44% of the maximum response produced by the full agonist CP 55,940, while CB2 receptor activation ranged from approximately 4% to 49%. colostate.edu This low-potency agonism suggests that while Mepirapim can interact with and activate cannabinoid receptors, it does so with significantly less efficacy than many other synthetic cannabinoids. colostate.edu
T-type Calcium Channel (CaV3) Inhibition and Subtype Selectivity
A significant aspect of Mepirapim's pharmacological profile is its inhibitory effect on T-type calcium channels (CaV3), which are considered therapeutic targets for neurological disorders like epilepsy and pain. nih.govfrontiersin.org Mepirapim and its derivatives have been identified as inhibitors of CaV3 channel subtypes (CaV3.1, CaV3.2, and CaV3.3). nih.govfrontiersin.org This discovery has opened up the possibility of utilizing the Mepirapim chemical scaffold to develop novel and selective CaV3 inhibitors, particularly because these compounds display only minimal activity at CB1 receptors, thus avoiding the problematic toxicities associated with potent SCRAs. nih.govresearchgate.netfrontiersin.org Functional calcium flux assays demonstrated that Mepirapim's analogue, 5F-BEPIRAPIM, and four other derivatives were potent CaV3 inhibitors, showing greater than 70% inhibition. nih.govacs.orgotago.ac.nz
The inhibitory activity of Mepirapim derivatives on T-type calcium channels has been confirmed and characterized using whole-cell patch-clamp electrophysiology. nih.govnih.govotago.ac.nz This technique provides direct evidence of ion channel modulation. For instance, the Mepirapim derivative SB2193 was validated as an inhibitor of CaV3.1 channels, demonstrating an IC50 value of 3.5 µM in electrophysiological recordings. nih.gov This potency, while significant, was approximately four times lower than that observed in fluorometric calcium flux assays, highlighting potential differences between assay methodologies. nih.gov These electrophysiological studies are crucial for confirming the direct inhibitory action of these compounds on the ion channels. nih.govfrontiersin.org
Table 2: Inhibitory Potency of Mepirapim Analogue SB2193 at CaV3.1
| Assay Method | IC50 (μM) |
|---|---|
| FLIPR Calcium Flux Assay | ~0.88 |
| Whole-Cell Patch-Clamp Electrophysiology | 3.5 |
Data demonstrates the validation of CaV3.1 inhibition. nih.gov
Investigations into the structure-activity relationships (SAR) of Mepirapim analogues have provided insights into the chemical features that govern their CaV3 inhibitory activity. colostate.edu Studies on a library of analogues with systematic modifications revealed that the nature of the substituent on the terminal piperazine (B1678402) nitrogen and fluorination of the core structure influences subtype selectivity. colostate.edu
For example, analogues featuring a tert-butyl carbamate (B1207046) moiety on the piperazine ring showed selective inhibition of CaV3.1 and CaV3.2, but not CaV3.3. colostate.edu Strong inhibition of the CaV3.3 subtype appeared to require a more complex interplay between terminal fluorination and the specific R-group attached to the piperazine ring. colostate.edu Specifically, only the propyl- and benzyl-substituted analogues demonstrated strong inhibition (>70%) of CaV3.3. colostate.edu These findings suggest that the Mepirapim scaffold can be systematically modified to develop inhibitors with desired selectivity for different CaV3 channel subtypes. nih.govresearchgate.net
Modulation of Neurotransmitter Systems (e.g., GABAergic and Dopaminergic Signaling)
Mepirapim significantly alters the delicate balance of neurotransmission in the brain, particularly impacting the GABAergic and dopaminergic systems. This modulation is a key factor in its observed psychoactive and addictive properties.
Studies in rodent models have demonstrated that mepirapim induces significant neurochemical maladaptations within the brain's reward circuitry. nih.govfrontiersin.org A primary molecular mechanism identified is a reduction in GABAergic signaling accompanied by an increase in dopaminergic signaling. nih.govfrontiersin.orgnih.gov This imbalance is thought to be a critical driver of the addiction-related behaviors associated with the compound. frontiersin.org
The binding of synthetic cannabinoids like mepirapim to cannabinoid receptor 1 (CB1R) can suppress the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). frontiersin.org This reduction in GABAergic inhibition subsequently leads to hyperactivity of dopamine (B1211576) (DA) signaling in key brain regions such as the nucleus accumbens (NAc), a crucial area in the brain's reward system. frontiersin.org This heightened dopaminergic activity is a well-established molecular mechanism underlying the addictive potential of many substances, including other synthetic cannabinoids. frontiersin.org
Furthermore, investigations into the neurotoxic effects of mepirapim have revealed that it can cause maladaptation of the dopamine system, leading to decreased dopamine levels and other neurochemical changes associated with Parkinson's disease-related behaviors in animal models. nih.govnih.gov
Mepirapim's influence on neurotransmitter systems is also evident through its modulation of specific enzymes and proteins involved in neurotransmitter synthesis and signaling.
Western blot analyses have shown that mepirapim treatment in mice leads to significant changes in the expression levels of key proteins related to GABA and dopamine. nih.govfrontiersin.org Specifically, in the ventral tegmental area (VTA), mepirapim has been observed to increase the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine. nih.govfrontiersin.org
Concurrently, a significant decrease in the expression of the GABA-A receptor has been noted in the VTA following mepirapim administration. nih.govfrontiersin.org This finding supports the observed decrease in GABAergic signaling. nih.govfrontiersin.org Interestingly, an increase in the expression of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing GABA, has been seen in the nucleus accumbens, which is thought to be a compensatory mechanism to counteract the reduced GABAergic function. frontiersin.org
The table below summarizes the observed changes in key proteins and neurotransmitters following mepirapim administration in rodent models.
| Brain Region | Protein/Neurotransmitter | Observed Change | Reference |
| Ventral Tegmental Area (VTA) | Cannabinoid Receptor 1 (CB1R) | Increased | nih.govfrontiersin.org |
| Ventral Tegmental Area (VTA) | GABA-A Receptor | Decreased | nih.govfrontiersin.org |
| Ventral Tegmental Area (VTA) | Tyrosine Hydroxylase (TH) | Increased | nih.govfrontiersin.org |
| Nucleus Accumbens (NAc) | Glutamate Decarboxylase (GAD) | Increased | frontiersin.org |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increased Extracellular Levels | frontiersin.org |
Intracellular Signaling Pathway Modulation
While research has begun to elucidate the effects of mepirapim on neurotransmitter systems, its impact on intracellular signaling pathways remains less understood.
Currently, there is a lack of specific research directly investigating the effects of mepirapim on the activation of the Extracellular Signal-Regulated Kinases (ERK) signaling pathway. The ERK pathway is a critical intracellular cascade involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. Given that other synthetic cannabinoids have been shown to modulate ERK signaling, this represents an important area for future investigation into the complete molecular profile of mepirapim.
Similarly, detailed studies on the modulation of other second messenger systems and their downstream effectors by mepirapim are not yet available in the scientific literature. Second messenger systems, such as those involving cyclic AMP (cAMP) and inositol phosphates, are crucial for amplifying and diversifying the signals initiated by receptor activation. Understanding how mepirapim might engage these pathways would provide a more comprehensive picture of its cellular mechanisms.
Cellular Responses in In Vitro Models (Mechanistic Focus)
To date, the scientific literature lacks specific in vitro studies focusing on the mechanistic details of cellular responses to mepirapim. Such studies, utilizing cultured cells, are essential for dissecting the direct cellular and molecular actions of the compound, independent of the complex systemic effects observed in whole-animal models. Future in vitro research could explore mepirapim's effects on cell viability, apoptosis, gene expression, and other cellular processes in various cell types, including neurons and glial cells, to provide a more granular understanding of its pharmacological actions.
Effects on Cellular Viability and Proliferation in Cell Lines
There is no available scientific literature or published data detailing the effects of Mepirapim (hydrochloride) on the viability and proliferation of specific cell lines. Research has not yet explored whether Mepirapim exhibits cytotoxic or cytostatic effects, or if it influences the growth rates of either cancerous or non-cancerous cell lines. Consequently, no data tables on this topic can be provided.
Induction of Apoptosis and Cell Cycle Modulation
The potential for Mepirapim (hydrochloride) to induce programmed cell death (apoptosis) or to modulate the cell cycle has not been investigated in published studies. There is no information available regarding its effects on key apoptotic markers or cell cycle checkpoints in any cell line. Therefore, no detailed research findings or data tables on this subject are available.
Impact on Cellular Migration and Differentiation Processes
There is a lack of research on the effects of Mepirapim (hydrochloride) on cellular migration and differentiation. It is unknown whether this compound can inhibit or promote cell motility or influence the processes by which cells specialize to perform specific functions. As a result, no specific research findings or data tables can be presented for this section.
Structure Activity Relationships Sar and Rational Design of Mepirapim Hydrochloride Analogs
Elucidation of Key Pharmacophoric Features for Target Binding
The molecular architecture of Mepirapim and its derivatives is central to their interaction with biological targets, primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, and T-type calcium channels (CaV3). The core structure, characterized by an indole (B1671886) or a related heterocyclic system, serves as a scaffold for modifications that modulate target binding and selectivity.
For cannabinoid receptor engagement, the presence of an indole core is a common feature among many synthetic cannabinoid receptor agonists. In the case of Mepirapim and its analogs, this core is appended with a pentyl chain, a feature known to influence affinity for cannabinoid receptors. The length of this alkyl chain is a critical determinant of binding potency at both CB1 and CB2 receptors.
In addition to the indole core and the alkyl chain, a key pharmacophoric element is the piperazine (B1678402) moiety. This nitrogen-containing ring system and its substituents play a significant role in defining the pharmacological profile of these compounds. The nature of the substituent on the terminal nitrogen of the piperazine ring can dramatically influence receptor affinity and functional activity.
Influence of Chemical Substituents on Receptor Affinity and Functional Activity
Systematic modifications of the Mepirapim structure have revealed clear trends in how different chemical substituents affect its interaction with cannabinoid receptors and T-type calcium channels.
Cannabinoid Receptor Affinity and Activity
Research on a series of Mepirapim analogs has demonstrated that the nature of the substituent on the piperazine ring is a key modulator of CB1 and CB2 receptor affinity. For CB1 receptor binding, there appears to be a preference for a degree of steric bulk on the terminal piperazine nitrogen, although excessively large groups may be detrimental. mq.edu.aucolostate.edunih.gov Fluorination of the pentyl chain, a common modification in synthetic cannabinoids, does not appear to have a major impact on CB1 binding affinity in this series. mq.edu.aucolostate.edunih.gov
For the CB2 receptor, a different pattern emerges. Binding affinity tends to favor smaller substituents on the piperazine nitrogen. For instance, N-methyl and N-ethyl analogs have shown higher affinity for CB2 receptors compared to analogs with larger N-propyl or N-benzyl groups. mq.edu.aucolostate.edunih.gov This suggests that the binding pocket of the CB2 receptor in this region is more sterically constrained than that of the CB1 receptor.
Functionally, many of the studied Mepirapim analogs exhibit low potency as agonists at both CB1 and CB2 receptors. mq.edu.aucolostate.edunih.gov Their agonist activity is generally a fraction of that of standard full agonists. mq.edu.aucolostate.edunih.gov
T-type Calcium Channel Inhibition
Mepirapim and several of its analogs have been identified as inhibitors of T-type calcium channels. mq.edu.aucolostate.edunih.gov The substitution pattern on the piperazine ring also influences this activity. Notably, analogs featuring a tert-butyl carbamate (B1207046) moiety on the piperazine ring have shown selective inhibition of CaV3.1 and CaV3.2 subtypes over CaV3.3. mq.edu.aucolostate.edunih.gov The fluorinated version of this analog displayed a similar inhibitory profile. mq.edu.aucolostate.edunih.gov More recent studies on novel Mepirapim derivatives, SB2193 and SB2193F, have confirmed their potent inhibition of CaV3 channels. frontiersin.orgnih.govnih.govmq.edu.au
The following table summarizes the in vitro binding affinities and functional activities of Mepirapim and some of its analogs at human CB1 and CB2 receptors.
| Compound | R Group on Piperazine | CB1 Ki (μM) | CB2 Ki (μM) | CB1 Agonist Activity (% of CP 55,940) | CB2 Agonist Activity (% of CP 55,940) |
| 7 | Methyl | >10 | 1.18 | 21.6 | 21.6 |
| 8 (Mepirapim) | Ethyl | >10 | 1.05 | 29.8 | 26.5 |
| 9 | Propyl | >10 | 2.09 | 44.0 | 48.7 |
| 10 | Benzyl | 4.67 | 6.31 | 18.0 | 19.3 |
| 13 | Methyl (with 5-fluoropentyl) | >10 | 2.00 | 18.3 | 24.3 |
| 14 (5F-BEPIRAPIM) | Ethyl (with 5-fluoropentyl) | >10 | 1.82 | 26.6 | 28.1 |
| 15 | Propyl (with 5-fluoropentyl) | >10 | 3.33 | 27.6 | 29.3 |
| 16 | Benzyl (with 5-fluoropentyl) | 4.76 | >10 | 10.1 | 14.8 |
Rational Design Strategies for Modulating Selectivity and Potency
The SAR data for Mepirapim and its analogs have paved the way for rational design strategies aimed at modulating their selectivity and potency for specific targets. A key focus has been to leverage the Mepirapim scaffold for the development of selective T-type calcium channel inhibitors with minimal activity at cannabinoid receptors, thereby avoiding the potential psychoactive effects associated with CB1 receptor activation. frontiersin.orgnih.govnih.govmq.edu.au
The observation that Mepirapim analogs can potently inhibit CaV3 channels while exhibiting weak CB1 receptor agonism is a cornerstone of this strategy. frontiersin.orgnih.govnih.govmq.edu.aumq.edu.aucolostate.edunih.gov This suggests that the structural requirements for potent CaV3 inhibition are distinct from those for high-affinity CB1 binding. By focusing on modifications that enhance interactions with the T-type calcium channel binding site while simultaneously disfavoring interactions with the CB1 receptor, it is possible to engineer molecules with a desired selectivity profile.
For example, the development of analogs like SB2193 and SB2193F demonstrates a rational approach to enhancing CaV3 inhibition. frontiersin.orgnih.govnih.govmq.edu.au While the specific structural modifications of these compounds from the parent Mepirapim are proprietary, their potent inhibition of CaV3 channels underscores the viability of this scaffold for designing novel inhibitors. frontiersin.orgnih.govnih.govmq.edu.au In silico docking studies can further guide this process by elucidating the specific molecular interactions that underpin binding to the CaV3.1 channel, allowing for the design of new analogs with optimized geometries and electrostatic properties for enhanced potency and selectivity. frontiersin.orgnih.govnih.gov
Future rational design efforts may involve:
Fine-tuning piperazine substituents: Exploring a wider range of substituents on the piperazine nitrogen to optimize interactions within the binding pockets of target receptors and channels. This could involve varying the size, shape, and electronic properties of the substituents.
Modifying the indole core: Replacing the indole with other heterocyclic systems to probe the importance of this moiety for target engagement and to potentially discover novel scaffolds with improved properties.
By employing these rational design strategies, the Mepirapim scaffold can be further exploited to develop novel chemical probes and potential therapeutic agents with tailored pharmacological profiles.
Preclinical Investigational Studies of Mepirapim Hydrochloride in Non Human Models
In Vitro Biochemical and Biophysical Characterization
In vitro studies are crucial for understanding the direct molecular interactions of Mepirapim.
Enzyme Kinetics and Inhibition Assays
While specific enzyme kinetic and inhibition assay data for Mepirapim (hydrochloride) are not extensively detailed in the provided search results, the principles of these assays are fundamental in drug characterization. Such assays would typically determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound to elucidate its inhibitory mechanism (e.g., competitive, non-competitive, or uncompetitive). For instance, studies on other compounds illustrate how these assays reveal whether an inhibitor binds to the active site of an enzyme or an allosteric site.
Ligand Binding and Competition Assays
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. Mepirapim has been shown to have a weak affinity for cannabinoid receptors in some studies. However, other research suggests it acts pharmacologically through cannabinoid receptor type 1 (CB1R). Competition assays, often using a radiolabeled ligand, can determine the binding affinity (Ki) of a test compound. For example, a study on Mepirapim and its analogues showed micromolar affinities for CB1 and/or CB2 receptors.
Spectroscopic and Calorimetric Investigations of Macromolecular Interactions
Spectroscopic and calorimetric techniques provide insights into the physical interactions between a compound and its target macromolecule. While specific spectroscopic or calorimetric data for Mepirapim's interaction with its targets are not detailed in the provided results, these methods are standard in preclinical characterization. For instance, techniques like spectrofluorimetry are used to analyze psychoactive drugs by observing changes in fluorescence upon binding.
In Vivo Mechanistic Studies in Animal Models (Focus on Biological Systems and Pathways)
In vivo studies in animal models are essential to understand the physiological and behavioral effects of Mepirapim.
Investigation of Neurochemical Changes in Brain Regions (e.g., Ventral Tegmental Area, Nucleus Accumbens)
Studies in rodents have demonstrated that Mepirapim induces significant neurochemical changes in key brain regions associated with the reward circuit.
Ventral Tegmental Area (VTA): Mepirapim treatment has been shown to significantly increase the expression of CB1R and tyrosine hydroxylase (TH) in the VTA. It also leads to a decrease in GABAergic signaling in this region.
Nucleus Accumbens (NAc): In the NAc, Mepirapim treatment increases the levels of dopamine (B1211576) (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). It also increases the expression of CB1R in this area.
| Brain Region | Neurochemical/Protein | Effect of Mepirapim |
|---|---|---|
| Ventral Tegmental Area (VTA) | CB1R Expression | Increased |
| Tyrosine Hydroxylase (TH) Expression | Increased | |
| GABAergic Signaling | Decreased | |
| Nucleus Accumbens (NAc) | Dopamine (DA) Levels | Increased |
| DOPAC Levels | Increased | |
| HVA Levels | Increased | |
| CB1R Expression | Increased |
Assessment of Receptor Expression and Signaling Molecule Levels in Animal Tissues
Mepirapim administration in animal models leads to alterations in receptor expression and signaling molecules. Western blot analyses have revealed that Mepirapim treatment leads to maladaptation of proteins related to GABA and dopamine. Specifically, Mepirapim increased the expression of CB1R in both the VTA and NAc. This is thought to inhibit the action of GABA, which is supported by the decreased expression of the GABA-A receptor in the VTA. Furthermore, an increase in the expression of glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, was observed in the NAc, which is believed to be a homeostatic response to normalize GABA function.
| Tissue/Brain Region | Receptor/Signaling Molecule | Effect of Mepirapim |
|---|---|---|
| Ventral Tegmental Area (VTA) | CB1R | Increased |
| GABA-A Receptor | Decreased | |
| Nucleus Accumbens (NAc) | CB1R | Increased |
| Glutamate Decarboxylase (GAD) | Increased |
Pharmacodynamic Biomarker Assessment in Preclinical Models
In preclinical evaluations, Mepirapim (hydrochloride) has been shown to modulate several key neurochemical systems, indicating its pharmacodynamic activity in the central nervous system. Studies in rodent models have identified changes in neurotransmitter levels and receptor expression in brain regions associated with reward and addiction. These alterations serve as critical pharmacodynamic biomarkers to understand the compound's mechanism of action.
Research has demonstrated that Mepirapim administration leads to a significant increase in dopamine (DA) levels in the nucleus accumbens, a core component of the brain's reward circuitry. nih.gov This elevation in extracellular dopamine is a hallmark of many substances with abuse potential and is considered a key biomarker of their reinforcing effects. nih.gov Concurrently, Mepirapim treatment has been observed to decrease GABAergic signaling in the ventral tegmental area (VTA). nih.gov This is evidenced by a reduction in the expression of the GABAA receptor, which contributes to the disinhibition of dopamine neurons and the subsequent increase in dopamine release. nih.gov
Furthermore, studies have shown that Mepirapim influences the cannabinoid system directly. An increase in the expression of cannabinoid receptor 1 (CB1R) has been noted in both the VTA and the nucleus accumbens following Mepirapim administration. nih.gov This upregulation of CB1R suggests a direct engagement with and a subsequent homeostatic response of the endocannabinoid system to the compound. nih.gov
Behavioral assessments in rodents have also revealed distinct pharmacodynamic effects. At a dose of 3 mg/kg, Mepirapim has been shown to induce hypomotility, a decrease in spontaneous movement, which is a classic symptom in the cannabinoid tetrad test. nih.gov This behavioral outcome serves as a functional biomarker of the compound's cannabinoid-like activity.
The table below summarizes the key pharmacodynamic biomarkers assessed in preclinical models of Mepirapim (hydrochloride) exposure.
Table 1: Pharmacodynamic Biomarkers of Mepirapim (hydrochloride) in Preclinical Models
| Biomarker Category | Specific Biomarker | Observed Effect | Brain Region | Animal Model |
|---|---|---|---|---|
| Neurochemical | Dopamine (DA) Levels | Increase | Nucleus Accumbens | Rat |
| GABAA Receptor Expression | Decrease | Ventral Tegmental Area | Mouse | |
| Cannabinoid Receptor 1 (CB1R) Expression | Increase | Ventral Tegmental Area, Nucleus Accumbens | Mouse | |
| Tyrosine Hydroxylase (TH) Expression | Increase | Ventral Tegmental Area | Mouse |
| Behavioral | Locomotor Activity | Decrease (Hypomotility) | - | Mouse |
Exploratory Studies in Genetically Modified Animal Models for Pathway Validation
The use of genetically modified animal models, such as knockout mice, is a valuable strategy in preclinical research to validate the specific pathways through which a compound exerts its effects. By observing the response to a substance in an animal where a particular receptor or enzyme has been rendered non-functional, researchers can confirm the target's involvement in the pharmacological mechanism.
In the context of Mepirapim (hydrochloride), while its action on the CB1 receptor has been inferred from pharmacodynamic studies in wild-type animals, there is a lack of published research detailing the use of genetically modified models to definitively validate this pathway. nih.gov For instance, studies involving CB1 receptor knockout mice would be instrumental in confirming whether the observed cannabinoid-like effects of Mepirapim are indeed mediated by this receptor. The absence of a pharmacological response in these knockout animals would provide strong evidence for the on-target activity of Mepirapim.
Similarly, to further elucidate the compound's impact on the dopaminergic and GABAergic systems, studies in transgenic models with altered dopamine transporters or specific GABA receptor subunits could provide more precise insights into its mechanism of action.
As of the current body of scientific literature, specific exploratory studies of Mepirapim (hydrochloride) in genetically modified animal models for pathway validation have not been reported. Therefore, while the existing preclinical data points towards the involvement of the cannabinoid, dopamine, and GABA systems, definitive validation through the use of genetically engineered models is a research area that remains to be explored.
Table 2: Potential Genetically Modified Animal Models for Mepirapim (hydrochloride) Pathway Validation
| Potential Model | Target Pathway | Rationale for Use | Status of Mepirapim Study |
|---|---|---|---|
| CB1 Receptor Knockout Mice | Cannabinoid Signaling | To confirm if the effects of Mepirapim are mediated through the CB1 receptor. | No published studies found. |
| Dopamine Transporter (DAT) Knockout Mice | Dopaminergic Signaling | To investigate the role of DAT in Mepirapim-induced changes in dopamine levels. | No published studies found. |
| GABAA Receptor Subunit Knockout Mice | GABAergic Signaling | To identify the specific GABAA receptor subunits involved in Mepirapim's mechanism. | No published studies found. |
Computational and Theoretical Insights into Mepirapim Hydrochloride
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Mepirapim, docking simulations have been employed to understand its interaction with cannabinoid receptors CB1 and CB2.
One study utilized the cryo-EM structures of the CB1 and CB2 receptors to perform docking simulations with Mepirapim. The G proteins and cholesterol molecules were removed from the receptor structures to isolate the ligand-binding site. The preparation process involved assigning bond orders, adding hydrogens, and creating zero-order bonds to metals.
The docking analysis revealed specific interactions between Mepirapim and the amino acid residues within the binding pockets of the CB1 and CB2 receptors. For instance, in the CB2 receptor, the indole (B1671886) N-H group of Mepirapim was observed to form a hydrogen bond with Ser285. The tail group of the molecule occupies a hydrophobic pocket surrounded by residues such as Thr114, Phe183, Tyr190, Leu191, Leu193, Trp194, and Met265. The substituents on the piperazine (B1678402) ring of Mepirapim interact with hydrophobic residues like Phe94, Phe106, and Ile110. colostate.edu
A comparison of the binding sites of CB1 and CB2 receptors showed that the CB2 receptor has a significantly smaller binding site volume (284.69 ų) compared to the CB1 receptor (502.50 ų). colostate.edu A comparative docking study between Mepirapim and a structurally similar but more potent CB1 agonist, Org 28611, was conducted to understand the differences in their activity. This analysis suggested that the methyl substituent on the piperazine ring of Org 28611, which is absent in Mepirapim, makes important hydrophobic contacts with Leu193 and Val196 in the CB1 receptor, potentially explaining the difference in potency. colostate.edu
| Receptor | Interacting Residues | Type of Interaction |
|---|---|---|
| CB2 | Ser285 | Hydrogen Bond (with indole N-H) |
| Thr114, Phe183, Tyr190, Leu191, Leu193, Trp194, Met265 | Hydrophobic (with tail group) | |
| Phe94, Phe106, Ile110 | Hydrophobic (with piperazine substituents) | |
| CB1 | Leu193, Val196 | Hydrophobic (potential interaction site for higher potency) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
For indole-based cannabinoids, MD simulations have been used to explore the transition between different conformational states (e.g., S-trans to S-cis) which can be a critical factor in receptor activation. nih.gov These simulations can reveal how the flexibility of the ligand allows it to adapt to the binding pocket and induce conformational changes in the receptor, which is a key aspect of agonist activity. nih.gov
In the broader context of cannabinoid receptor ligands, MD simulations are crucial for studying the dynamics of ligand entry into the binding pocket, the role of membrane lipids in modulating receptor function, and the subtle conformational shifts that distinguish agonists from antagonists. chemrxiv.orgplos.orgbiorxiv.org For instance, simulations can help to understand how the pentyl chain of a cannabinoid ligand settles into a hydrophobic channel within the receptor, a key interaction for many synthetic cannabinoids. plos.org Given Mepirapim's structural features, including an indole core and a flexible pentyl chain, it is highly probable that MD simulations would reveal complex conformational dynamics and specific binding pathways within the cannabinoid receptors. Such studies would be invaluable for a complete understanding of its pharmacological profile.
Quantum Chemical Calculations for Electronic Structure and Reactivity
There is a lack of specific quantum chemical calculation studies published for Mepirapim (hydrochloride). However, the principles of these methods can be applied to understand its electronic structure and reactivity. Quantum chemistry provides a fundamental understanding of the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are critical in determining how a molecule interacts with its biological target.
For indole derivatives, the class of compounds to which Mepirapim belongs, quantum chemical calculations have been used to investigate their vibrational force fields, gas-phase basicity, and aqueous pKa values. acs.orgfigshare.com Such calculations can help in understanding the protonation state of Mepirapim at physiological pH, which is crucial for its interaction with the receptor. The indole ring itself is an electron-rich aromatic system, and its charge transfer properties are important for intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov
Quantum chemical methods can also be used to predict the infrared spectra of synthetic cannabinoids, which can aid in their forensic identification. nih.gov Furthermore, these calculations can be employed to study the pathways of unimolecular isomerizations and other reactions, providing insights into the stability and potential metabolic fate of the compound. acs.org Applying these computational techniques to Mepirapim would provide a detailed picture of its electronic characteristics and how they contribute to its binding affinity and functional activity at cannabinoid receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Specific Quantitative Structure-Activity Relationship (QSAR) models for Mepirapim have not been detailed in the reviewed scientific literature. However, QSAR is a widely used computational method in the field of medicinal chemistry and toxicology to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
For synthetic cannabinoids, QSAR models have been developed to predict their binding affinity for the CB1 receptor and, by extension, their potential for psychoactive effects. nih.govresearchgate.netnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the experimentally determined biological activity of a training set of compounds, a predictive model can be built.
In the case of Mepirapim and its analogues, a QSAR study would involve synthesizing a series of related compounds with systematic variations in their structure (e.g., different substituents on the piperazine ring or indole core) and measuring their binding affinities and functional activities at the CB1 and CB2 receptors. The resulting data could then be used to develop a QSAR model. Although one study noted that it was not possible to infer meaningful structure-activity relationships for a series of Mepirapim analogues due to their broadly similar low potency, a more diverse set of compounds could potentially yield a predictive QSAR model. colostate.edu
Predictive analytics, a broader field that encompasses QSAR, utilizes statistical algorithms and machine learning techniques to predict future outcomes based on historical data. limef.com In the context of drug discovery, predictive analytics can be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities. While no specific predictive analytical studies on Mepirapim are available, the development of such models would be a valuable tool for assessing the potential risks and pharmacological properties of newly emerging synthetic cannabinoids. chemrxiv.org
Advanced Analytical Methodologies for Mepirapim Hydrochloride Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)
Chromatographic methods are fundamental for the separation and quantification of Mepirapim in various matrices, including seized materials and biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this context.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of chemical compounds. For synthetic cannabinoids like Mepirapim, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A validated, broadly applicable HPLC-UV method for the determination of synthetic cannabinoids in plant materials has been developed, using an acetonitrile (B52724) extraction and separation on a commercial phenylhexyl stationary phase. nih.gov UV detection provides excellent sensitivity, with limits of quantitation (LOQs) often less than 10 μg/g for many cannabinoids. nih.gov The choice of column, mobile phase composition, and detector wavelength are critical parameters that need to be optimized for the specific analysis of Mepirapim.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is considered the gold standard for the trace-level detection and quantification of drugs and their metabolites in complex biological matrices. mdpi.comijper.org The LC component separates Mepirapim from other compounds in the sample, while the MS/MS detector provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. The development of a validated LC-MS/MS method involves optimizing parameters such as the ionization source, collision energy, and selection of precursor and product ion transitions.
A typical workflow for the analysis of Mepirapim using these techniques would involve sample preparation (e.g., extraction from the matrix), followed by chromatographic separation and detection. Method validation according to established guidelines is crucial to ensure the reliability of the results. ijper.orgmdpi.com
Table 1: Illustrative HPLC and LC-MS/MS Parameters for the Analysis of Synthetic Cannabinoids
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium (B1175870) formate) in a gradient or isocratic elution | Acetonitrile and water with formic acid in a gradient elution |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV detector at a specific wavelength (e.g., 220 nm) | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | N/A | Multiple Reaction Monitoring (MRM) |
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive structural elucidation of new chemical entities like Mepirapim and for assessing the purity of synthesized batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules. jchps.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure confirmation. pitt.educore.ac.uk For Mepirapim, NMR would be used to confirm the presence and connectivity of the indole (B1671886) core, the pentyl chain, and the 4-methylpiperazine moiety. Quantitative NMR (qNMR) can also be employed for purity assessment by comparing the integral of the analyte signal to that of a certified internal standard.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of Mepirapim. nih.gov Tandem mass spectrometry (MS/MS) experiments, by inducing fragmentation of the parent ion, generate a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. nih.govchemguide.co.uk The fragmentation pathways of synthetic cannabinoids often involve cleavage of the bonds adjacent to the carbonyl linker, providing structurally informative fragment ions. nih.govnih.govmdpi.com The analysis of these fragmentation patterns is crucial for distinguishing Mepirapim from its isomers and other related synthetic cannabinoids. nih.govchemrxiv.org
Table 2: Key Spectroscopic Data for Mepirapim (hydrochloride)
| Technique | Key Information Provided |
| ¹H NMR | Chemical shifts and coupling constants of all protons, confirming the different chemical environments and neighboring protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms, identifying the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, confirming the overall molecular structure. |
| HRMS | Highly accurate mass of the molecular ion, used to determine the elemental formula. |
| MS/MS | Characteristic fragmentation pattern, used for definitive identification and structural confirmation. |
X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Structural Elucidation
Understanding the three-dimensional structure of Mepirapim bound to its biological target(s) is paramount for elucidating its mechanism of action and for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the atomic-level structures of macromolecules and their complexes with ligands.
X-ray Crystallography: This technique requires the formation of a high-quality crystal of the target protein in complex with Mepirapim. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built. This provides a static, high-resolution snapshot of the binding pose of Mepirapim within the active site of its target, revealing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins, which can be challenging to crystallize. In cryo-EM, a solution of the target-ligand complex is rapidly frozen, and images of individual particles are collected using an electron microscope. These images are then computationally averaged and reconstructed to generate a three-dimensional structure. While historically providing lower resolution than X-ray crystallography, recent technological advances have enabled cryo-EM to achieve near-atomic resolution for many systems.
Although no specific X-ray crystallography or cryo-EM studies for Mepirapim have been reported, these techniques would be invaluable for understanding its interaction with cannabinoid receptors (CB1 and CB2) or any other potential biological targets.
Bioassays and High-Throughput Screening (HTS) Methodologies for Target Discovery
Bioassays are essential tools for characterizing the pharmacological activity of Mepirapim and for discovering its biological targets. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify novel ligands or targets.
Bioassays: A variety of in vitro bioassays can be used to assess the interaction of Mepirapim with specific biological targets, such as G protein-coupled receptors (GPCRs) like the cannabinoid receptors. These assays include:
Radioligand Binding Assays: These assays measure the ability of Mepirapim to displace a radiolabeled ligand from its receptor, providing information about its binding affinity (Ki).
Functional Assays: These assays measure the functional consequence of Mepirapim binding to its target. For GPCRs, this can include measuring changes in second messenger levels (e.g., cAMP) or G protein activation (e.g., [³⁵S]GTPγS binding assays). nih.gov These assays can determine whether Mepirapim acts as an agonist, antagonist, or inverse agonist at a particular receptor.
High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to screen large numbers of compounds in a miniaturized format (e.g., 384- or 1536-well plates). mdpi.comsbpdiscovery.org HTS can be used in two main ways for Mepirapim research:
Target-based HTS: If the biological target of Mepirapim is known, HTS can be used to screen compound libraries to identify other molecules that modulate the same target, potentially leading to the discovery of new therapeutic agents.
Phenotypic HTS: In this approach, cells are treated with Mepirapim, and a specific cellular phenotype (e.g., cell death, changes in gene expression) is measured. HTS can then be used to screen a library of known targets (e.g., using siRNA or CRISPR) to identify the target responsible for the observed phenotype. This is a powerful method for novel target discovery.
Table 3: Common Bioassays for Characterizing Cannabinoid Receptor Ligands
| Assay Type | Principle | Information Obtained |
| Radioligand Binding Assay | Competition between the test compound and a radiolabeled ligand for binding to the receptor. | Binding affinity (Ki) |
| [³⁵S]GTPγS Binding Assay | Measures the activation of G proteins upon receptor stimulation by an agonist. | Functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀) |
| cAMP Assay | Measures the inhibition or stimulation of adenylyl cyclase activity, which alters intracellular cAMP levels. | Functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀) |
Challenges and Future Directions in Mepirapim Hydrochloride Research
Methodological Challenges in Elucidating Complex Biological Interactions
Elucidating the full spectrum of Mepirapim's biological interactions is fraught with methodological challenges. The compound is known to act as a synthetic cannabinoid, but the precise nature of its engagement with the endocannabinoid system and other potential off-target interactions remains only partially understood.
Initial studies have successfully demonstrated that Mepirapim's pharmacological effects are mediated through the cannabinoid receptor one (CB1R). nih.govnih.govmdpi.com This interaction is believed to be the primary driver of its abuse potential and observed neurochemical maladaptations. nih.gov Research in rodent models has identified significant alterations in key neurotransmitter systems within the brain's reward circuitry following Mepirapim administration. nih.gov Specifically, a notable decrease in GABAergic signaling and a concurrent increase in dopaminergic signaling have been documented. nih.govnih.gov These findings suggest a clear mechanism for the addiction-related behaviors observed in preclinical studies. mdpi.com
However, a significant challenge lies in moving beyond these primary findings to understand the downstream consequences and the full network of interactions. The current understanding is based on techniques like western blots and microdialysis, which provide valuable but somewhat limited snapshots of a dynamic process. nih.govskku.edu Key challenges include:
Mapping Downstream Signaling Cascades: Beyond the initial CB1R binding, the specific intracellular signaling pathways that are activated or inhibited by Mepirapim are not fully characterized. Understanding how it modulates adenylyl cyclase, ion channels, and various protein kinases is essential.
Neurochemical Crosstalk: The observed changes in GABA and dopamine (B1211576) are part of a complex and interconnected neural network. nih.gov A major methodological challenge is to dissect how Mepirapim perturbs the delicate balance between these and other neurotransmitter systems, such as serotonin (B10506) and glutamate (B1630785), in different brain regions and over time.
Table 1: Observed Neurochemical Changes Induced by Mepirapim in Rodent Models
| Brain Region | Neurotransmitter System | Observed Effect | Associated Protein Changes |
|---|---|---|---|
| Ventral Tegmental Area (VTA) | Dopaminergic | Increased Signaling | Increased Tyrosine Hydroxylase (TH) Expression |
| Ventral Tegmental Area (VTA) | Cannabinoid | Receptor Upregulation | Increased CB1R Expression |
| Brain Reward Circuit | GABAergic | Decreased Signaling | Maladaptation of GABA-related proteins |
| Brain (General) | Dopaminergic | System Maladaptation | Decreased Dopamine Levels, Increased α-synuclein |
Opportunities for Novel Analog Design and Mechanistic Exploration
The chemical structure of Mepirapim provides a scaffold for the design of novel analogs, which can serve as powerful tools for mechanistic exploration. By systematically modifying specific functional groups on the Mepirapim molecule, researchers can probe its structure-activity relationships (SAR) and dissect the molecular determinants of its binding and functional activity at the CB1 receptor.
This approach, often termed "me-better" drug design, involves creating new ligands based on a known parent structure to improve properties or better understand interactions. mdpi.com For Mepirapim, this could involve:
Fragment Growth: Adding new chemical fragments, such as alkyl chains or ring systems, to the Mepirapim core could enhance binding affinity and selectivity for CB1R. mdpi.com This strategy could help to create more potent research tools to study the receptor's function.
Functional Group Modification: Altering key functional groups could differentiate the components responsible for binding from those responsible for receptor activation (efficacy). This could lead to the development of analogs that act as partial agonists, antagonists, or even allosteric modulators, providing a finer-grained understanding of CB1R signaling.
Improving Physicochemical Properties: Analog design can also be used to optimize properties like solubility and metabolic stability, which are crucial for developing reliable research compounds for both in vitro and in vivo studies.
These novel analogs would be invaluable for exploring the mechanistic basis of Mepirapim's effects. For instance, comparing the neurochemical and behavioral profiles of a series of analogs with varying affinities and efficacies could precisely link specific molecular interactions to downstream biological outcomes, such as the induction of addiction-related behaviors or neurotoxic effects. nih.govelsevierpure.com
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Perturbations
A single-target or single-pathway approach is insufficient to capture the complexity of Mepirapim's biological impact. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level strategy to achieve a holistic understanding of the perturbations caused by the compound. nih.govbiomedgrid.com This approach can help bridge the gap from genotype to phenotype by assessing the flow of information across different biological layers. nih.gov
Integrating these large-scale datasets could reveal novel insights into Mepirapim's mechanism of action:
Transcriptomics (RNA-Seq): Would identify all genes whose expression is altered in response to Mepirapim exposure in key brain regions. This could uncover entire pathways and regulatory networks affected by the drug, beyond the immediate dopamine and GABA systems. nih.gov
Proteomics: Would provide a direct measure of changes in protein levels and post-translational modifications, offering a more functional view than transcriptomics alone. mdpi.com This could help identify specific enzymes or structural proteins involved in the observed neurochemical maladaptation. nih.govelsevierpure.com
Metabolomics: Would analyze changes in small-molecule metabolites, providing a real-time snapshot of the cellular metabolic state. This could reveal downstream metabolic consequences of Mepirapim's action and potentially identify novel biomarkers of exposure or effect. mdpi.com
A significant challenge in this area is the computational complexity of integrating these diverse and high-dimensional datasets. biomedgrid.com The "P >> N" problem, where the number of features (genes, proteins) far exceeds the number of samples, requires sophisticated bioinformatics and statistical models to avoid overfitting and extract biologically meaningful insights. biomedgrid.com Despite these challenges, a multi-omics approach is essential for identifying the complex molecular patterns and interactions that a single-omics analysis might miss. mdpi.com
Emerging Research Areas and Unexplored Molecular Interactions of Mepirapim (hydrochloride)
Current research has primarily focused on Mepirapim's potential for addiction and its neurotoxic effects resembling Parkinson's disease. nih.govelsevierpure.com However, several emerging areas of research and unexplored molecular interactions warrant investigation.
Future research directions should include:
Interaction with Other Cannabinoid Receptors: While CB1R is the primary target, the role of the cannabinoid receptor 2 (CB2R), which is involved in neuroinflammation, has not been explored in the context of Mepirapim. Investigating Mepirapim's affinity and activity at CB2R could provide insights into its potential neuroinflammatory or immunomodulatory effects.
Long-Term Neurodevelopmental and Cognitive Impacts: The current studies focus on relatively acute or sub-chronic exposure. Research is needed to understand the long-term consequences of Mepirapim exposure, particularly on cognitive functions like learning and memory, and on brain development if exposure occurs during adolescence.
Metabolism and Bioactive Metabolites: The metabolic fate of Mepirapim in the body is unknown. It is possible that its metabolites are also biologically active, potentially with their own unique pharmacological profiles. Identifying these metabolites and characterizing their activity is a critical and unexplored area.
Impact on Glial Cells: The focus has been on neuronal changes, but glial cells (astrocytes and microglia) play a crucial role in brain health, neurotransmitter homeostasis, and inflammation. Investigating how Mepirapim affects these cell types could uncover novel mechanisms of its neurotoxicity.
Refinement of Preclinical Animal Models for Mechanistic Pain and Neurological Research
Preclinical animal models are indispensable tools, but their limitations in accurately mimicking human conditions can be a bottleneck in translational research. nih.gov The current research on Mepirapim has effectively used established rodent models for addiction (intravenous self-administration, conditioned place preference) and motor impairment. nih.govelsevierpure.com However, to gain deeper mechanistic insights, particularly regarding its neurological and potential analgesic effects, more refined models are needed.
Challenges with current models include that many traditional pain assays, such as the hot-plate test, measure reflexive withdrawal, which does not fully capture the complex sensory, emotional, and cognitive dimensions of clinical pain. nih.govnih.gov
Refinements and future directions for animal models in Mepirapim research should focus on:
Assessing Complex Behaviors: Moving beyond simple motor and reward-based assays to models that assess more complex cognitive and affective (emotional) states. This could include tests for anxiety, depression-like behavior, and cognitive flexibility, which are often co-morbid with substance use and neurological disorders. nih.gov
Models of Neuropathic and Inflammatory Pain: To explore any potential analgesic or hyperalgesic effects of Mepirapim, researchers should employ models that mimic clinical pain conditions, such as those induced by nerve injury (neuropathic pain) or injection of inflammatory agents like Complete Freund's Adjuvant (CFA). iasp-pain.orgbiocytogen.com
Non-Human Primate (NHP) Models: While rodent models are crucial, NHP models offer higher translational value due to their greater physiological and neuroanatomical similarity to humans. wuxibiology.com Utilizing NHP models could provide more accurate data on the effects of Mepirapim on higher-order cognitive functions and its abuse liability.
In Vivo Imaging: Combining behavioral models with advanced in vivo imaging techniques (e.g., two-photon microscopy, fMRI) would allow for real-time observation of neural circuit activity in response to Mepirapim, providing a direct link between molecular action and systems-level brain function.
By developing and employing these more sophisticated models, researchers can improve the predictive validity of their findings and gain a more nuanced understanding of Mepirapim's impact on the central nervous system. nih.gov
Table 2: Comparison of Preclinical Models for Mepirapim Research
| Model Type | Current Application/Example | Potential Refinement/Future Use | Research Question Addressed |
|---|---|---|---|
| Addiction Models | Conditioned Place Preference (CPP) | Models assessing drug-seeking behavior during abstinence and relapse | Compulsivity, long-term addiction liability |
| Motor Function Models | Open-field test, Rotarod test | Gait analysis, complex motor sequence learning tasks | Subtle motor deficits, impact on procedural memory |
| Pain Models | Not extensively studied for Mepirapim | CFA-induced inflammatory pain model, Chronic Constriction Injury (CCI) neuropathic model | Analgesic vs. hyperalgesic properties, mechanism of pain modulation |
| Cognitive/Affective Models | Not extensively studied for Mepirapim | Elevated Plus Maze (anxiety), Forced Swim Test (depression-like), Novel Object Recognition (memory) | Impact on mood, learning, and memory |
Table of Mentioned Compounds
| Compound Name |
|---|
| Mepirapim (hydrochloride) |
| JWH-018 |
| GABA (γ-Aminobutyric acid) |
| Dopamine |
| α-synuclein |
| Serotonin |
| Glutamate |
| Pregabalin |
| Celecoxib |
| VX-548 |
| Nevirapine |
Conclusion: Research Outlook for Mepirapim Hydrochloride
Summary of Key Academic Discoveries and Contributions to the Field
Mepirapim (hydrochloride) has emerged from the clandestine world of synthetic cannabinoids to become a subject of significant scientific inquiry. Initially identified in illegal herbal blends in Japan in 2013, its structural similarity to the potent synthetic cannabinoid JWH-018 raised immediate concerns about its potential for abuse and adverse health effects caymanchem.combertin-bioreagent.comnih.gov. Subsequent research has not only confirmed these concerns but has also unveiled a complex pharmacological profile that extends beyond the cannabinoid system, offering unique insights into neurobiology and potential therapeutic targets.
A pivotal discovery was the elucidation of Mepirapim's dual mechanism of action. While it does interact with cannabinoid receptors (CB1 and CB2), it does so with relatively weak affinity compared to other synthetic cannabinoids nih.gov. More surprisingly, research has revealed that Mepirapim and its analogues are potent inhibitors of T-type calcium channels (CaV3) nih.govcolostate.edu. This finding has been a significant contribution to the field, as it highlights a novel scaffold for the development of selective CaV3 inhibitors, which are of therapeutic interest for conditions like epilepsy and neuropathic pain nih.govcolostate.edufrontiersin.org.
Studies on the neurological effects of Mepirapim have demonstrated its significant addictive potential. Research in rodent models has shown that it can induce rewarding effects and addiction-related behaviors nih.govmdpi.com. This is linked to its ability to modulate the brain's dopamine (B1211576) system, a key pathway in reward and addiction nih.govresearchgate.net. Furthermore, at higher doses, Mepirapim has been shown to induce classic cannabinoid tetrad symptoms, including hypomotility and hypothermia, confirming its action on the CB1 receptor nih.govmdpi.commdpi.com.
Of particular concern are the findings related to Mepirapim's neurotoxicity. High-dose administration in animal models has been shown to cause maladaptation of the dopamine system, leading to Parkinson's disease-related symptoms such as motor impairment, cognitive deficits, and mood disorders elsevierpure.comnih.gov. This has raised serious public health alarms regarding the recreational use of this substance.
In the realm of cardiovascular research, the study of synthetic cannabinoids like Mepirapim has contributed to a growing body of evidence on their potential to cause adverse cardiac events. Commonly observed effects of synthetic cannabinoids include tachycardia, hypertension, and in some cases, bradycardia and hypotension nih.gov. There is also evidence of an increased risk of cardiac repolarization abnormalities, which can lead to life-threatening arrhythmias nih.gov.
Prospective Research Avenues and Their Significance for Fundamental Understanding of Biological Systems
The unique pharmacological profile of Mepirapim (hydrochloride) opens up several promising avenues for future research, with implications for both fundamental biology and therapeutic development.
A primary area of future investigation lies in the further exploration of Mepirapim and its analogues as a novel class of T-type calcium channel inhibitors. The development of more selective and potent analogues could provide valuable tools for dissecting the physiological roles of different CaV3 channel subtypes in neuronal excitability, pain perception, and sleep rhythms nih.govfrontiersin.org. Such research could pave the way for new treatments for epilepsy, neuropathic pain, and other neurological disorders frontiersin.org. A deeper understanding of the structure-activity relationships of Mepirapim-derived compounds will be crucial in designing molecules with improved therapeutic indices and minimal off-target effects, particularly at cannabinoid receptors.
Further investigation into the neurotoxic mechanisms of Mepirapim is also warranted. Elucidating the precise molecular pathways through which high doses lead to dopamine system dysfunction and Parkinson's-like symptoms could provide valuable insights into the pathophysiology of Parkinson's disease itself elsevierpure.comnih.gov. This research could also help in developing strategies to mitigate the harmful effects of synthetic cannabinoid abuse.
The cardiovascular effects of Mepirapim and other synthetic cannabinoids remain an area of active concern and research. Future studies should focus on the direct effects of Mepirapim on cardiac ion channels and the signaling pathways involved in its cardiotoxic effects. This knowledge is critical for clinicians in emergency settings who manage patients with synthetic cannabinoid intoxication and for public health efforts aimed at educating users about the potential risks nih.govresearchgate.net.
Finally, the addictive properties of Mepirapim highlight the need for continued research into the neurobiology of addiction. Studying how this compound, with its dual action on cannabinoid receptors and T-type calcium channels, impacts the brain's reward circuitry could uncover novel mechanisms of addiction and lead to the development of more effective therapies for substance use disorders.
Data Tables
Table 1: Chemical and Physical Properties of Mepirapim (hydrochloride)
| Property | Value |
| CAS Number | 2365542-30-7 caymanchem.com |
| Molecular Formula | C₁₉H₂₇N₃O • HCl caymanchem.com |
| Molecular Weight | 349.9 g/mol caymanchem.com |
| IUPAC Name | (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone, monohydrochloride medkoo.comncats.io |
| Synonyms | JWH 018-4 methylpiperazine, Mepirapim HCl medkoo.com |
| Appearance | Not specified in provided results |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml glpbio.com |
Table 2: Summary of Key Pharmacological Actions of Mepirapim (hydrochloride)
| Target | Action | Key Findings |
| Cannabinoid Receptor 1 (CB1) | Agonist (low affinity) | Induces cannabinoid tetrad symptoms (hypomotility, hypothermia) at high doses. nih.govmdpi.commdpi.com Contributes to addictive potential. nih.gov |
| Cannabinoid Receptor 2 (CB2) | Agonist (low affinity) | Binds to the receptor, but the physiological consequences are less characterized. bertin-bioreagent.comglpbio.com |
| T-Type Calcium Channels (CaV3) | Inhibitor | Mepirapim and its analogues are potent inhibitors of CaV3 channels. nih.govcolostate.edu This action is independent of cannabinoid receptor activity. nih.gov |
| Dopamine System | Modulator | Increases dopamine levels in the nucleus accumbens, contributing to its rewarding effects. nih.govresearchgate.net High doses can lead to maladaptation and neurotoxicity in the dopamine system. elsevierpure.comnih.gov |
Q & A
Q. Methodological Approach :
- Use competitive binding assays (e.g., radioligand displacement assays) with CB1R/CB2R membrane preparations to measure Ki values under standardized conditions .
- Cross-validate results using functional assays (e.g., ERK phosphorylation or cAMP modulation) to assess agonism/antagonism efficacy, as low Ki values may not correlate with functional activity (e.g., Mepirapim’s Ki >1,000 nM for CB1R but no ERK activation ).
- Include reference compounds (e.g., JWH-018, A-836,339) for comparative analysis to resolve contradictions .
What experimental designs are recommended to assess the addictive potential of Mepirapim in preclinical models?
Q. Advanced Research Framework :
- Intravenous Self-Administration (IVSA) Tests : Measure reinforcing effects in rodents using fixed-ratio or progressive-ratio schedules to quantify drug-seeking behavior .
- Neurochemical Profiling : Pair IVSA with microdialysis or voltammetry to monitor dopamine release in reward pathways (e.g., nucleus accumbens) .
- Withdrawal and Reliability Models : Evaluate withdrawal symptoms (e.g., anxiety in elevated plus maze) and cue-induced reinstatement of drug-seeking behavior .
How should researchers address discrepancies in postmortem tissue distribution data for Mepirapim?
Q. Analytical Strategy :
- Use LC-MS/MS or GC-MS/MS with deuterated internal standards (e.g., acetyl fentanyl-d5) to minimize matrix effects and improve quantification accuracy .
- Analyze tissue homogenates (e.g., liver, kidney, brain regions) using validated extraction protocols (e.g., solid-phase extraction for lipid-rich matrices) .
- Compare blood-to-tissue ratios across studies to identify outliers (e.g., hepatic concentrations >5,000 ng/g vs. blood ~500 ng/mL) .
What structural modifications of Mepirapim could enhance its selectivity for cannabinoid receptors?
Q. Structure-Activity Relationship (SAR) Guidance :
- Replace the 4-methylpiperazine group with bulkier substituents to reduce off-target binding (e.g., CB2R-selective analogs like A-836,339) .
- Modify the indole core to improve metabolic stability (e.g., fluorination at the pentyl chain to block oxidative degradation) .
- Test analogs in β-arrestin recruitment assays to identify biased signaling profiles and mitigate adverse effects .
How can researchers reconcile in vitro potency data with in vivo behavioral outcomes for Mepirapim?
Q. Integrated Experimental Workflow :
- Conduct dose-response studies in rodents to correlate plasma concentrations (measured via LC-MS/MS) with behavioral endpoints (e.g., locomotor activity, conditioned place preference) .
- Apply pharmacokinetic modeling to account for blood-brain barrier penetration and tissue-specific accumulation (e.g., high renal retention) .
- Use knockout models (e.g., CB1R⁻/⁻ mice) to confirm receptor-specific effects and rule out off-target mechanisms .
What validation criteria are critical for quantifying Mepirapim in biological matrices?
Q. Validation Protocol :
- Linearity and Sensitivity : Calibrate instruments across 1–1,000 ng/mL ranges with R² >0.99 .
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion in blank blood/urine .
- Stability Tests : Validate freeze-thaw cycles, short-term storage (24h at 4°C), and long-term stability (-80°C for 6 months) .
Why does Mepirapim exhibit higher tissue accumulation in liver and kidney compared to blood?
Q. Mechanistic Hypotheses :
- Lipophilicity-Driven Distribution : High logP values may favor partitioning into lipid-rich tissues .
- Active Transport : Investigate organic cation transporters (OCTs) using inhibitors (e.g., cimetidine) in perfusion studies .
- Protein Binding : Measure unbound fractions via equilibrium dialysis to assess tissue sequestration .
How can researchers mitigate neurochemical maladaptation observed in chronic Mepirapim exposure models?
Q. Intervention Strategies :
- Administer dopamine D2 receptor agonists (e.g., quinpirole) to normalize reward pathway dysregulation .
- Evaluate glutamatergic modulators (e.g., NMDA antagonists) to counteract synaptic plasticity deficits .
- Conduct transcriptomic profiling (RNA-seq) to identify dysregulated genes (e.g., ΔFosB) and target them pharmacologically .
What analytical challenges arise when detecting Mepirapim in polydrug abuse scenarios?
Q. Technical Solutions :
- Differential Extraction : Separate Mepirapim from co-administered drugs (e.g., acetyl fentanyl) using pH-adjusted liquid-liquid extraction .
- High-Resolution MS : Employ Q-TOF instruments to resolve isobaric interferences and confirm fragmentation patterns .
- Metabolite Identification : Incubate Mepirapim with hepatocyte cultures to characterize phase I/II metabolites for comprehensive screening .
How do regional brain distribution patterns of Mepirapim influence its psychotropic effects?
Q. Neuropharmacological Analysis :
- Microdissection Studies : Quantify drug levels in discrete brain regions (e.g., thalamus vs. cerebellum) post-mortem .
- Autoradiography : Map CB1R occupancy using [³H]-CP55,940 in brain slices to correlate distribution with receptor density .
- Behavioral Correlates : Link thalamic concentrations to sensory distortion reports in human case studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
